molecular formula C16H19N3O4S B1684003 Resminostat CAS No. 864814-88-0

Resminostat

Katalognummer: B1684003
CAS-Nummer: 864814-88-0
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: FECGNJPYVFEKOD-VMPITWQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Resminostat is an orally bioavailable inhibitor of histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on proteins, including histones. This compound has shown potential as an antineoplastic agent, meaning it can inhibit the growth of tumors. This compound has been investigated for its therapeutic properties in various types of cancer, including hepatocellular carcinoma, cutaneous T-cell lymphoma, and Hodgkin’s lymphoma .

Vorbereitungsmethoden

The synthesis of resminostat involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Introduction of the Hydroxamic Acid Moiety:

Industrial production methods for this compound are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions. These methods often involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Resminostat undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, typically involving the reduction of the sulfonyl group.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Resminostat has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Wirkmechanismus

Resminostat exerts its effects by inhibiting histone deacetylases, leading to an accumulation of acetylated histones and other proteins. This results in changes in gene expression levels in tumor cells, disrupting pathways involved in cell differentiation, proliferation, and survival. Specifically, this compound inhibits the phosphorylation of proteins involved in the Akt signaling pathway, leading to a decrease in the levels of pro-survival proteins like Bcl-xL and an increase in pro-apoptotic proteins like Bim and Bax .

Vergleich Mit ähnlichen Verbindungen

Resminostat is part of a class of compounds known as histone deacetylase inhibitors. Similar compounds include:

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: A histone deacetylase inhibitor used in the treatment of multiple myeloma.

    Belinostat: Used for the treatment of peripheral T-cell lymphoma.

Compared to these compounds, this compound has shown a unique profile in terms of its selectivity for specific histone deacetylase isoforms and its ability to modulate the immune response to tumors. This makes it a promising candidate for combination therapies and for use in cancers that are resistant to other treatments .

Biologische Aktivität

Resminostat is a potent oral histone deacetylase (HDAC) inhibitor that has gained attention for its potential therapeutic applications in various cancers. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily functions by inhibiting HDAC enzymes, which play crucial roles in regulating gene expression through chromatin remodeling. The compound exhibits selectivity for class I, IIb, and IV HDACs, particularly targeting HDAC6, which is implicated in tumor progression and metastasis. By inhibiting these enzymes, this compound promotes the acetylation of histones and non-histone proteins, leading to altered gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells .

In Vitro Activity

This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. A study assessing its impact on 74 different cancer cell lines revealed that this compound effectively inhibited cell growth in most cases, with notable activity against hepatocellular carcinoma (HCC), multiple myeloma, and head and neck squamous cell carcinoma. The half-maximal inhibitory concentration (IC50) values were determined for several HDACs, indicating a broad spectrum of activity against class I (HDAC1, 2, 3, 8), class IIb (HDAC6, 10), and class IV (HDAC11) enzymes .

Table 1: Inhibitory Profiles of this compound on HDACs

HDAC ClassEnzymes TargetedIC50 Range (µM)
Class IHDAC1, HDAC2, HDAC3, HDAC8<20
Class IIbHDAC6, HDAC10<20
Class IVHDAC11<20
Class IIaHDAC4, HDAC5, HDAC7>70

In Vivo Efficacy

In preclinical models, this compound has shown substantial anti-tumor activity. For instance, in xenograft models such as A549 lung cancer cells, this compound exhibited dose-dependent efficacy that was comparable to or exceeded that of existing approved HDAC inhibitors. Furthermore, studies indicated that this compound could enhance the effectiveness of conventional chemotherapeutics like irinotecan and sorafenib .

Clinical Trials and Efficacy

This compound has been evaluated in several clinical trials across different cancer types. Notably:

  • Hodgkin's Lymphoma : In a Phase II trial involving heavily pretreated patients, this compound monotherapy achieved an overall response rate (ORR) of 33.3%, with a disease control rate of 54.5%. The treatment was generally well tolerated with manageable adverse events such as nausea and thrombocytopenia .
  • Cutaneous T-Cell Lymphoma (CTCL) : this compound was assessed for its efficacy in CTCL maintenance therapy. Results indicated that it could prolong progression-free survival by modulating immune responses and downregulating genes associated with disease progression .
  • Biliary Tract and Pancreatic Cancer : A Phase I study combining this compound with S-1 demonstrated a disease control rate of 81.3% among patients treated for biliary tract cancer. The regimen was well tolerated with common adverse events being thrombocytopenia and anorexia .

Table 2: Summary of Clinical Trial Outcomes

Cancer TypeTrial PhaseORR (%)DCR (%)Common Adverse Events
Hodgkin's LymphomaPhase II33.354.5Nausea, Thrombocytopenia
Cutaneous T-Cell LymphomaPhase IIN/AN/AFatigue
Biliary Tract/Pancreatic CancerPhase IN/A81.3Thrombocytopenia, Anorexia

Safety Profile

The safety profile of this compound has been evaluated in over 300 patients across various studies. Most adverse events were mild to moderate and manageable through dose modifications or symptomatic treatments. Common side effects included gastrointestinal disorders (nausea), fatigue, and hematological issues (anemia) .

Eigenschaften

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21/h3-10,12,21H,11H2,1-2H3,(H,17,20)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECGNJPYVFEKOD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235587
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864814-88-0
Record name Resminostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864814-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resminostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864814880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resminostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12392
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resminostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50235587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESMINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1578EUB98L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resminostat
Reactant of Route 2
Resminostat
Reactant of Route 3
Resminostat
Reactant of Route 4
Resminostat
Reactant of Route 5
Resminostat
Reactant of Route 6
Resminostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.